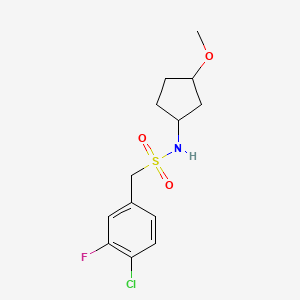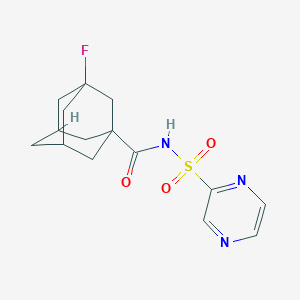
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide inhibits ASIC activity by binding to a specific site on the ion channel. This binding causes a conformational change in the channel, which prevents ions from passing through. This inhibition of ASIC activity has been shown to have a variety of effects, including reducing pain sensation and improving cognitive function.
Biochemical and Physiological Effects:
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting ASIC activity, it has been shown to reduce inflammation, improve synaptic plasticity, and protect against neurodegeneration. These effects make 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide a potentially useful tool for studying a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide in lab experiments is its specificity for ASICs. Because it specifically targets this ion channel, it can be used to study the effects of ASIC inhibition without affecting other ion channels. However, one limitation of using 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can increase the risk of off-target effects.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide. One area of interest is its potential use in the treatment of pain. By inhibiting ASIC activity, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has the potential to reduce pain sensation. However, more research is needed to determine whether this compound is safe and effective for use in humans. Another potential future direction is the development of more potent ASIC inhibitors. By improving the potency of these compounds, researchers may be able to achieve the desired effects at lower concentrations, reducing the risk of off-target effects. Finally, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide may also be useful in the study of other physiological processes, such as synaptic plasticity and neurodegeneration. Further research is needed to determine the full range of applications for this compound.
In conclusion, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for ASICs makes it a potentially useful tool for studying a variety of physiological processes. However, more research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for lab experiments.
Métodos De Síntesis
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-methoxycyclopentylamine, which is then reacted with 4-chloro-3-fluoro benzoyl chloride to form 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)amine. This intermediate compound is then treated with methanesulfonyl chloride to form 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a specific type of ion channel called the acid-sensing ion channel (ASIC). ASICs are involved in a variety of physiological processes, including pain sensation, synaptic plasticity, and neurodegeneration. By inhibiting ASIC activity, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has the potential to be used as a tool to study these processes.
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3S/c1-19-11-4-3-10(7-11)16-20(17,18)8-9-2-5-12(14)13(15)6-9/h2,5-6,10-11,16H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAIQPSDNYCYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)NS(=O)(=O)CC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)piperidin-2-one](/img/structure/B6627693.png)
![2-[3-(difluoromethoxy)phenyl]-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide](/img/structure/B6627700.png)
![N-[(3-cyanophenyl)methyl]-2-[3-(difluoromethoxy)phenyl]morpholine-4-carboxamide](/img/structure/B6627703.png)


![N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6627729.png)
![N-[2-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-2-oxoethyl]-N-(2-phenylethyl)acetamide](/img/structure/B6627730.png)
![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)